REACTION_CXSMILES
|
[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[SiH](Cl)(Cl)Cl.[CH2:12]([Cl:15])[CH:13]=[CH2:14]>>[Si:1]([CH2:14][CH2:13][CH2:12][Cl:15])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[SiH](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
Pt
|
Quantity
|
0.05 mL
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction to 108.5° C. over 16 min
|
Duration
|
16 min
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux (up to 114° C.) over 170 min
|
Duration
|
170 min
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Reaction Time |
31 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](CC)(CC)(CC)CCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.88 g | |
YIELD: PERCENTYIELD | 40.9% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |